molecular formula C12H11N3OS B4041757 2-[(4-pyrimidin-5-ylphenyl)thio]acetamide

2-[(4-pyrimidin-5-ylphenyl)thio]acetamide

Cat. No.: B4041757
M. Wt: 245.30 g/mol
InChI Key: SQJOTVPHDSVFIT-UHFFFAOYSA-N
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Description

2-[(4-pyrimidin-5-ylphenyl)thio]acetamide is a useful research compound. Its molecular formula is C12H11N3OS and its molecular weight is 245.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.06228316 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

The synthesis of new S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been explored for potential anticonvulsant properties. Through the interaction of thiourea with acetylacetone and subsequent synthesis processes, these derivatives were evaluated using molecular docking studies to predict affinity with anticonvulsant biotargets. Specifically, compounds with a 4-bromophenyl substituent showed notable anticonvulsant activity, indicating the relevance of structural modifications in enhancing biological activity (Severina et al., 2020).

Crystal Structure Analysis

The analysis of crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and its derivatives has been performed to understand the conformation and intramolecular interactions within these compounds. This structural insight is crucial for designing molecules with desired biological activities and provides a foundational understanding of how molecular structure influences function (Subasri et al., 2016).

Radioligand Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds designed for radiolabeling with fluorine-18, has been developed for selective imaging of the translocator protein (18 kDa) using positron emission tomography (PET). This work highlights the application of pyrimidineacetamide derivatives in the development of diagnostic tools for neurological and inflammatory conditions (Dollé et al., 2008).

Dual Inhibition of Enzymatic Targets

Research into N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid and related compounds has demonstrated potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These findings suggest the potential for developing therapeutics based on pyrimidineacetamide derivatives that can simultaneously target multiple pathways involved in disease progression (Gangjee et al., 2005).

Properties

IUPAC Name

2-(4-pyrimidin-5-ylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c13-12(16)7-17-11-3-1-9(2-4-11)10-5-14-8-15-6-10/h1-6,8H,7H2,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJOTVPHDSVFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.